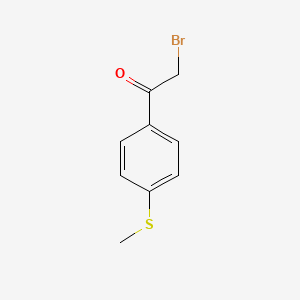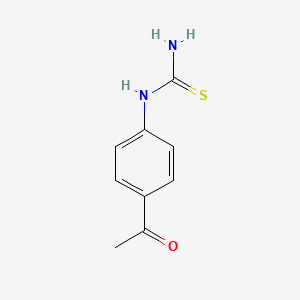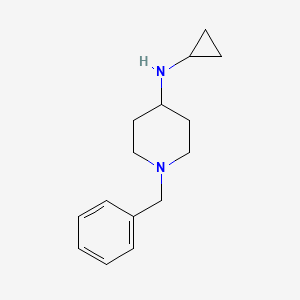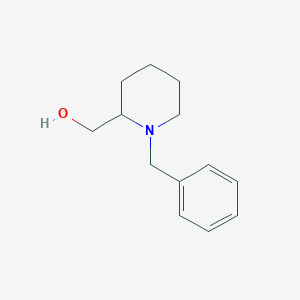
2-Brom-1-(4-Methylsulfanylphenyl)ethanon
Übersicht
Beschreibung
2-Bromo-1-(4-methylsulfanylphenyl)ethanone is a brominated acetophenone derivative, which is a class of organic compounds characterized by a bromine atom attached to the acetophenone moiety. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound 2-Bromo-1-(4-methylsulfanylphenyl)ethanone is not directly mentioned in the provided abstracts, related compounds and their properties and reactions are discussed, which can provide insights into the behavior of similar brominated acetophenones.
Synthesis Analysis
The synthesis of brominated acetophenones can involve halogen-exchange reactions, as demonstrated in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high product amounts . This suggests that a similar approach could be applied to synthesize 2-Bromo-1-(4-methylsulfanylphenyl)ethanone. Additionally, the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester in derivatization reactions indicates that brominated acetophenones can be functionalized to enhance their reactivity and detection in analytical methods .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated acetophenones can be investigated using computational methods, as seen in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide detailed information on the geometrical parameters and electronic properties, such as HOMO-LUMO analysis, which are crucial for understanding the reactivity and stability of the molecule. The molecular docking studies also suggest potential biological activities, which could be relevant for 2-Bromo-1-(4-methylsulfanylphenyl)ethanone .
Chemical Reactions Analysis
The reactivity of brominated acetophenones can be inferred from the reactions they undergo. For instance, the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone indicates that it can participate in further chemical transformations, serving as a protective group . This implies that 2-Bromo-1-(4-methylsulfanylphenyl)ethanone may also be amenable to similar reactions, potentially leading to a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones can be diverse. For example, the analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone exhibit a red color due to a broad charge transfer band in the UV–Vis spectra, which is a physical property that could be shared by 2-Bromo-1-(4-methylsulfanylphenyl)ethanone . The molecular structures determined by X-ray diffraction studies provide insights into the solid-state properties and intermolecular interactions, which are important for understanding the material's behavior and potential applications .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2-Brom-1-(4-Methylsulfanylphenyl)ethanon wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung von Phenylessigsäure . Der Prozess beinhaltet die Reaktion von Phenylessigsäure mit 2-Brom-1-(4-(Methylsulfonyl)phenyl)ethanon in Acetonitril .
Antibakterielle Anwendungen
Diese Verbindung wurde bei der Synthese von hybriden antimikrobiellen Wirkstoffen eingesetzt . Diese sind Verbindungen, die die Wirkung von zwei oder mehr Wirkstoffen kombinieren und eine vielversprechende antibakterielle therapeutische Strategie darstellen . Insbesondere wurden N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzolsulfonamid-Derivate unter Verwendung dieser Verbindung synthetisiert . Diese Moleküle haben eine starke antibakterielle Aktivität sowohl gegen gramnegative als auch gegen grampositive Bakterien gezeigt .
Arzneimittel-Abgabesysteme
Die Verbindung hat potenzielle Anwendungen in Arzneimittel-Abgabesystemen . In Kombination mit einem zellgängigen Peptid wie Octaarginin kann es die antibiotische Aktivität von kleinen Molekülen verstärken . Der Arzneimittel-Peptid-Komplex zeigt eine schnellere Tötungskinetik gegenüber Bakterienzellen und eine vernachlässigbare hämolytische Aktivität gegenüber menschlichen RBCs .
Forschung und Entwicklung
This compound wird in Forschungs- und Entwicklungslaboren verwendet . Es wird Forschern der frühen Entdeckung als Teil einer Sammlung einzigartiger Chemikalien zur Verfügung gestellt .
Pharmazeutische Industrie
Diese Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet . Seine antibakteriellen Eigenschaften machen es zu einer wertvollen Ressource im Kampf gegen bakterielle Infektionen .
Chemische Industrie
In der chemischen Industrie wird this compound bei der Herstellung verschiedener Chemikalien verwendet . Es ist eine vielseitige Verbindung, die in einer Vielzahl von Reaktionen eingesetzt werden kann .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSYIJBAPDTSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372110 | |
| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42445-46-5 | |
| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)



![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)







